3,3',4,4',5-Pentamethoxybenzophenone

Description

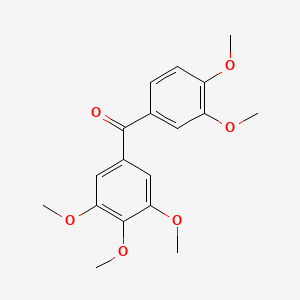

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-20-13-7-6-11(8-14(13)21-2)17(19)12-9-15(22-3)18(24-5)16(10-12)23-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGVQFQAMCUMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292272 | |

| Record name | 3,3',4,4',5-Pentamethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22699-97-4 | |

| Record name | MLS002694421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4',5-Pentamethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTAMETHOXYBENZOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,3 ,4,4 ,5 Pentamethoxybenzophenone

Conventional Synthetic Routes to 3,3',4,4',5-Pentamethoxybenzophenone

Traditional methods for the synthesis of benzophenone (B1666685) derivatives have been well-established, relying on fundamental organic reactions. These routes are characterized by their procedural reliability, though they may sometimes be limited by reaction times and yields.

Esterification and Etherification Approaches

While not a direct method for forming the benzophenone carbonyl bridge, esterification and etherification are crucial for introducing the required methoxy (B1213986) functional groups onto a pre-existing benzophenone scaffold.

Etherification: A common strategy involves the exhaustive methylation of a corresponding polyhydroxybenzophenone precursor. For instance, starting with 3,3',4,4',5-pentahydroxybenzophenone, a complete etherification can be achieved using a suitable methylating agent, such as dimethyl sulfate (B86663) (DMS) or methyl iodide, in the presence of a base like sodium carbonate or potassium carbonate. This approach is particularly useful when the polyhydroxybenzophenone core is more readily accessible than the methoxy-substituted starting materials required for other methods.

Table 1: Hypothetical Etherification Route for 3,3',4,4',5-Pentamethoxybenzophenone

| Step | Precursor | Reagents | Product |

| 1 | 3,3',4,4',5-Pentahydroxybenzophenone | Dimethyl sulfate (DMS), K₂CO₃, Acetone | 3,3',4,4',5-Pentamethoxybenzophenone |

Friedel-Crafts Acylation Strategies in Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, creating the central carbon-carbon bond between two aromatic rings. studymind.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comgoogle.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com

A key advantage of Friedel-Crafts acylation over alkylation is that the ketone product is less reactive than the starting material due to the electron-withdrawing effect of the carbonyl group, which prevents poly-acylation. google.com

For the synthesis of 3,3',4,4',5-Pentamethoxybenzophenone, two primary Friedel-Crafts acylation pathways are feasible:

Route A: Acylation of 1,2,3-trimethoxybenzene (B147658) with 3,4-dimethoxybenzoyl chloride.

Route B: Acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with 3,4,5-trimethoxybenzoyl chloride.

Both routes require a Lewis acid catalyst, typically AlCl₃, to facilitate the formation of the acylium ion electrophile. libretexts.org The choice between routes may depend on the commercial availability and reactivity of the starting materials.

Table 2: Potential Friedel-Crafts Acylation Routes

| Route | Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product |

| A | 1,2,3-Trimethoxybenzene | 3,4-Dimethoxybenzoyl chloride | AlCl₃ | 3,3',4,4',5-Pentamethoxybenzophenone |

| B | 1,2-Dimethoxybenzene | 3,4,5-Trimethoxybenzoyl chloride | AlCl₃ | 3,3',4,4',5-Pentamethoxybenzophenone |

Other Coupling Reactions for Benzophenone Formation

Modern organic synthesis offers several alternatives to Friedel-Crafts reactions, primarily through transition metal-catalyzed cross-coupling reactions. These methods can offer milder reaction conditions and greater functional group tolerance. A plausible, though less direct, route to benzophenones involves the formation of a diarylmethanol intermediate via a Suzuki or Grignard reaction, followed by oxidation to the ketone.

For example, 3,4,5-trimethoxybromobenzene could be coupled with a boronic acid derivative of 1,2-dimethoxybenzene in a Suzuki coupling. The resulting biphenyl (B1667301) compound would then need to be converted to the final benzophenone, a multi-step process. A more direct approach involves the palladium-catalyzed carbonylation of aryl halides in the presence of another aromatic compound.

Advanced Synthetic Techniques for 3,3',4,4',5-Pentamethoxybenzophenone

To overcome the limitations of conventional methods, advanced synthetic techniques are employed to enhance reaction efficiency, reduce synthesis time, and improve yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields. beilstein-journals.org This technique has been successfully applied to the synthesis of various benzophenone derivatives and other heterocyclic compounds. nih.govsc.edu

For instance, palladium-catalyzed amination reactions to produce substituted aryl aminobenzophenones have been optimized under microwave irradiation, yielding excellent results in a short time frame. nih.gov Similarly, multicomponent reactions to form complex heterocyclic structures benefit significantly from microwave assistance, which can promote reactions that might otherwise require harsh conditions or long durations. sunway.edu.my The synthesis of 3,3',4,4',5-Pentamethoxybenzophenone via Friedel-Crafts acylation or palladium-catalyzed coupling could foreseeably be optimized using microwave heating, leading to a more efficient and rapid process.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Benzophenone Derivative

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 180 min | 15 min | beilstein-journals.org |

| Yield | 65-77% | 81-94% | beilstein-journals.org |

| Conditions | Oil bath heating | Controlled microwave heating (e.g., 120°C) | nih.gov |

Stereoselective Synthesis Approaches

The target molecule, 3,3',4,4',5-Pentamethoxybenzophenone, is achiral and therefore does not require enantioselective synthesis. However, the concept of stereoselectivity is relevant in terms of regioselectivity , especially in the context of the Friedel-Crafts acylation. The placement of the five methoxy groups on the two benzene (B151609) rings creates a specific substitution pattern. During the electrophilic aromatic substitution, the existing methoxy groups, which are activating and ortho-, para-directing, will influence the position of the incoming acyl group. Achieving the desired 3,3',4,4',5- substitution pattern requires precise control over which aromatic ring acts as the nucleophile and which is part of the acyl chloride, and it relies on the directing effects of the substituents to yield the correct isomer.

Furthermore, while the benzophenone itself is achiral, it can serve as a precursor in stereoselective reactions. For example, a McMurry reaction involving a substituted benzophenone and another ketone can lead to the formation of alkenes where E/Z isomerism is a critical factor, and reaction conditions can be tuned to favor one stereoisomer over the other. researchgate.net

Compound Index

Flow Chemistry Applications in Benzophenone Synthesis

The synthesis of benzophenone and its derivatives, traditionally conducted via batch processes like the Friedel-Crafts acylation, is increasingly being adapted to continuous flow chemistry methodologies to enhance efficiency, safety, and scalability. patsnap.com Flow chemistry, particularly utilizing microreactors, offers significant advantages over conventional batch reactors by providing superior control over reaction parameters such as temperature, pressure, and mixing. patsnap.comgoogle.com

The primary benefits of employing flow chemistry for benzophenone synthesis include markedly improved mass and heat transfer properties. patsnap.com This enhanced control minimizes the formation of byproducts and allows for reactions to be conducted under more intense conditions (e.g., higher temperatures) than are safely achievable in large batch reactors. lscollege.ac.in Consequently, reaction times can be drastically reduced from several hours to mere minutes, leading to higher production efficiency. patsnap.com For instance, a patented method describes the continuous synthesis of benzophenone derivatives in a microreactor at ambient temperature, a significant deviation from the high-temperature conditions often required in batch industrial production. patsnap.comgoogle.com

Furthermore, continuous flow systems enhance process safety, especially when dealing with highly reactive intermediates or exothermic reactions common in Friedel-Crafts acylations. lscollege.ac.inpearson.com The small internal volume of microreactors limits the amount of hazardous material present at any given moment. The automation inherent in flow processes also reduces manual handling and improves reproducibility. patsnap.com Some advanced flow systems incorporate microwave assistance, which can further accelerate reaction rates on various scales. google.com

| Parameter | Flow Chemistry / Microreactors | Traditional Batch Synthesis |

|---|---|---|

| Heat & Mass Transfer | Excellent, due to high surface-area-to-volume ratio | Often limited, can lead to temperature gradients and hotspots |

| Reaction Time | Significantly shorter (minutes) patsnap.com | Typically longer (hours) patsnap.comresearchgate.net |

| Safety | Enhanced due to small reaction volumes and better control patsnap.com | Higher risks with exothermic reactions and large volumes |

| Scalability | Achieved by operating for longer times or "scaling out" (parallel reactors) | Complex, often requires re-optimization of conditions |

| Control over Parameters | Precise control over temperature, pressure, and stoichiometry google.com | Less precise, potential for local variations |

| Byproduct Formation | Generally lower due to uniform conditions lscollege.ac.in | Higher potential for side reactions and tar formation orgsyn.org |

Derivatization and Analog Synthesis of 3,3',4,4',5-Pentamethoxybenzophenone

Structural Modification Strategies

The benzophenone scaffold is a versatile platform for structural modification, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.gov For a polysubstituted compound like 3,3',4,4',5-pentamethoxybenzophenone, several strategic modifications can be envisioned. A common strategy in benzophenone chemistry involves the derivatization of hydroxyl groups; while the target compound possesses methoxy groups, these can be selectively demethylated to yield phenols, which can then be alkylated or otherwise functionalized. mq.edu.au

Other key modification strategies applicable to the benzophenone core include:

Electrophilic Aromatic Substitution: The electron-rich aromatic rings of pentamethoxybenzophenone, activated by the methoxy groups, can undergo further substitution reactions such as halogenation or nitration. The positions of substitution would be directed by the existing methoxy substituents. For example, 1,3,5-trimethoxy benzene has been successfully brominated as a precursor to benzophenone synthesis. nih.gov

Cross-Coupling Reactions: Introduction of a halogen onto one of the aromatic rings would enable subsequent modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the attachment of diverse aryl, alkyl, or amino groups. nih.gov

Side-Chain Modification: Functional groups can be introduced onto the methoxy substituents, although this is less common. A more viable approach involves converting the benzophenone into a derivative containing reactive handles. For example, benzophenones can be converted to 2-(4-aroylaroxy)acetic acids, which are then transformed into more complex acetamides or oxazolines. researchgate.net

Carbonyl Group Transformation: The central ketone functionality can be reduced to a secondary alcohol or a methylene (B1212753) group (via Wolff–Kishner or Clemmensen reduction), or it can serve as a reactive site for reactions like the McMurry coupling to form alkenes. lscollege.ac.ingoogle.com

| Strategy | Description | Potential Application |

|---|---|---|

| Demethylation-Alkylation | Cleavage of methyl ethers to form phenols, followed by reaction with electrophiles. | Introduce new ether or ester linkages to mimic natural products. mq.edu.au |

| Electrophilic Substitution | Introduction of functional groups (e.g., -Br, -NO₂) onto the aromatic rings. | Create intermediates for further functionalization. nih.gov |

| Palladium Cross-Coupling | Formation of C-C, C-N, or C-O bonds from a halogenated benzophenone precursor. | Synthesize complex biaryl or aminated derivatives. nih.gov |

| Functional Group Interconversion | Transformation of the carbonyl group or derivatization into reactive intermediates like acid chlorides. researchgate.net | Alter the core scaffold or create novel linkages. google.com |

Synthesis of Related Methoxylated Benzophenones

The synthesis of methoxy-substituted benzophenones is well-documented, primarily relying on the Friedel-Crafts acylation reaction. pearson.com This reaction involves the acylation of a methoxylated aromatic compound with a suitable benzoyl chloride in the presence of a Lewis acid catalyst. lscollege.ac.in The specific substitution pattern of the final product is determined by the choice of the starting materials.

For example, the synthesis of a dimethoxybenzophenone (B8647296) has been achieved by reacting 2,6-difluorobenzoyl chloride with veratrole (1,2-dimethoxybenzene). google.com Similarly, various benzophenone derivatives have been synthesized by the Friedel-Crafts acylation of 1,3,5-trimethoxy benzene. nih.gov A patented process describes the preparation of substituted benzophenones by reacting compounds like 3,4,5-trimethoxytoluene (B53474) with various substituted benzotrichlorides (which hydrolyze in situ to the acylating agent) in the presence of graphite (B72142) and water. google.com This highlights the flexibility of the Friedel-Crafts approach in accommodating various methoxy substitution patterns on either aromatic ring.

| Aromatic Substrate | Acylating Agent/Precursor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Veratrole (1,2-Dimethoxybenzene) | 2,6-Difluorobenzoyl chloride | Graphite, TCE, reflux | 2',6'-Difluoro-3,4-dimethoxybenzophenone | google.com |

| 1,3,5-Trimethoxy benzene | Substituted Benzoyl Chloride | Friedel-Crafts conditions | Trimethoxy-substituted benzophenones | nih.gov |

| 3,4,5-Trimethoxytoluene | 2-Chloro-5-nitrobenzotrichloride | Graphite, TCE, water, reflux | Methoxylated nitro-benzophenone derivative | google.com |

Exploration of Novel Benzophenone Scaffolds

The benzophenone core is a privileged scaffold in medicinal chemistry, and its incorporation into larger, more complex molecules is a common strategy for discovering new bioactive agents. nih.gov Starting from a functionalized benzophenone like 3,3',4,4',5-pentamethoxybenzophenone, novel scaffolds can be explored by linking the benzophenone unit to other pharmacologically relevant moieties.

Recent research has demonstrated the synthesis of benzophenone derivatives bearing a naphthalene (B1677914) moiety, which have shown potential as tubulin polymerization inhibitors. nih.gov Another study describes the synthesis of potent molecules where a benzophenone unit is coupled with a stavudine (B1682478) derivative. nih.gov The synthesis of these novel scaffolds often involves a multi-step process. Typically, a benzophenone derivative is first prepared with a suitable functional group (e.g., a carboxylic acid, amine, or halogen). This functionalized benzophenone then acts as a building block, which is coupled with another molecular fragment using standard organic reactions such as amide bond formation, esterification, or cross-coupling reactions. nih.gov The development of simple and high-yielding methods for creating these linkages, such as converting benzophenones to (aroylaroxy)acetic acids and then to N-arylacetamides, is crucial for the efficient exploration of these novel chemical entities. researchgate.net

Reaction Mechanisms in the Synthesis and Derivatization of 3,3',4,4',5-Pentamethoxybenzophenone

The primary synthetic route to 3,3',4,4',5-pentamethoxybenzophenone and related structures is the Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution (EAS) reaction. lscollege.ac.inpearson.com The mechanism involves several key steps:

Generation of the Electrophile: The reaction is initiated by the interaction of an acyl chloride (or anhydride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). pearson.comcapes.gov.br The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage to form a highly reactive acylium ion (R-C≡O⁺). This ion is stabilized by resonance. lscollege.ac.in

Electrophilic Attack: The electron-rich aromatic ring of the methoxylated benzene derivative acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. pearson.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating, ortho-para directing nature of the methoxy groups on the substrate ring dictates the position of this attack.

Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that was attacked by the electrophile. pearson.com This step restores the aromatic system and regenerates the Lewis acid catalyst (in theory, though it often forms a complex with the product ketone). The final product is the aromatic ketone. lscollege.ac.in

A key feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations from occurring. lscollege.ac.in

The mechanisms of derivatization reactions depend on the specific transformation. For example:

Electrophilic Halogenation: If a halogen (e.g., Br₂) is introduced, it would also proceed via an electrophilic aromatic substitution mechanism. The strong activating effect of the five methoxy groups would make the rings highly susceptible to substitution, and the position of attack would be governed by the cumulative directing effects of these groups.

O-Demethylation: The cleavage of the methyl ethers, for instance with a strong acid like HBr, typically follows an Sₙ2 mechanism. The ether oxygen is first protonated, making it a good leaving group (methanol). The bromide ion then acts as a nucleophile, attacking the methyl carbon to displace the protonated phenol.

Understanding these mechanisms is crucial for predicting reaction outcomes, controlling regioselectivity, and designing synthetic routes to novel analogs of 3,3',4,4',5-pentamethoxybenzophenone.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 ,4,4 ,5 Pentamethoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons will appear in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the 3,4-dimethoxyphenyl ring and the 3,4,5-trimethoxyphenyl ring will have different chemical shifts and splitting patterns due to their unique electronic environments and coupling with neighboring protons. The protons of the five methoxy groups (-OCH₃) are expected to appear as sharp singlets in the upfield region, generally between 3.5 and 4.0 ppm.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons bearing the methoxy groups will be shifted further downfield compared to the unsubstituted carbons due to the electronegativity of the oxygen atoms. The methoxy carbons themselves will appear in the upfield region, typically between 55 and 65 ppm.

Predicted Chemical Shift Data Tables:

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 3,3',4,4',5-Pentamethoxybenzophenone. These predictions are based on the analysis of similar substituted benzophenone (B1666685) derivatives and general NMR chemical shift correlations.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,3',4,4',5-Pentamethoxybenzophenone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (3,4-dimethoxyphenyl) | 6.8 - 7.5 | Multiplet |

| Aromatic H (3,4,5-trimethoxyphenyl) | 6.5 - 7.0 | Multiplet |

| Methoxy H (-OCH₃) | 3.7 - 3.9 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,3',4,4',5-Pentamethoxybenzophenone

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~196 |

| Aromatic C (substituted) | 140 - 160 |

| Aromatic C (unsubstituted) | 110 - 130 |

| Methoxy C (-OCH₃) | 55 - 62 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of ¹H and ¹³C NMR signals and for confirming the molecular structure. While specific 2D NMR data for 3,3',4,4',5-Pentamethoxybenzophenone is not available in the reviewed literature, the application of these techniques would be crucial for its complete structural elucidation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comsdsu.edu This would be essential for assigning the protons on the two different aromatic rings by identifying their neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. nih.govnanalysis.com This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edunih.gov This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bearing the methoxy groups, by observing their long-range correlations with nearby protons.

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, dynamics, and packing of molecules in the solid state. This technique is particularly valuable for studying polymorphic forms, solvates, and the conformation of molecules in a crystalline or amorphous solid. A search of the current scientific literature did not yield any solid-state NMR studies specifically conducted on 3,3',4,4',5-Pentamethoxybenzophenone. Such studies could, however, provide valuable insights into the molecular conformation and intermolecular interactions in the solid phase.

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of 3,3',4,4',5-Pentamethoxybenzophenone has been reported in the NIST Chemistry WebBook. unibo.it The analysis of this spectrum allows for the identification of the key functional groups present in the molecule.

The most prominent absorption bands are expected to be:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in a benzophenone derivative is expected in the region of 1650-1630 cm⁻¹.

C-O-C Stretch (Aromatic Ether): Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages of the methoxy groups are expected in the region of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups of the methoxy substituents will be observed in the region of 2950-2850 cm⁻¹.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

Table 3: Key IR Absorption Bands for 3,3',4,4',5-Pentamethoxybenzophenone

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Carbonyl C=O Stretch | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about the vibrational modes of a molecule. nih.gov A molecule's Raman spectrum serves as a unique "fingerprint" that can be used for identification. nih.gov While an experimental Raman spectrum for 3,3',4,4',5-Pentamethoxybenzophenone was not found in the surveyed literature, the expected Raman active modes can be predicted based on its structure.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the following modes are expected to be prominent in the Raman spectrum:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene (B151609) rings are expected to give rise to strong Raman signals.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will be Raman active.

C-C Stretching: The stretching vibrations of the single bonds within the aromatic rings and connecting the rings to the carbonyl group will also be observable.

Skeletal Deformations: The in-plane and out-of-plane bending vibrations of the entire molecular skeleton will contribute to the fingerprint region of the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of 3,3',4,4',5-Pentamethoxybenzophenone, aiding in its structural confirmation and characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. The spectrum of 3,3',4,4',5-Pentamethoxybenzophenone is dominated by the benzophenone chromophore, which is significantly influenced by the five electron-donating methoxy groups attached to the aromatic rings. These substituents act as auxochromes, modifying the energy of the principal electronic transitions. The typical transitions for a benzophenone system are the π → π* and the n → π* transitions. The π → π* transition is generally of high intensity and occurs at shorter wavelengths, while the n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower intensity and appears at longer wavelengths.

The absorption maxima (λmax) and molar absorptivity (ε) are key parameters derived from a UV-Vis spectrum. For 3,3',4,4',5-Pentamethoxybenzophenone, the presence of five methoxy groups is expected to cause a bathochromic (red) shift in the primary absorption bands compared to unsubstituted benzophenone. While specific experimental data for this exact compound is not extensively available in the surveyed literature, the expected values can be inferred from data on related methoxy-substituted benzophenones. The strong π → π* transition is anticipated in the 250–300 nm range, while the weaker n → π* transition is expected to appear at wavelengths greater than 300 nm.

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol-1·cm-1) | Associated Chromophore/Electrons |

|---|---|---|---|

| π → π | 250 - 300 | > 10,000 | Aromatic Rings and Carbonyl Group |

| n → π | > 300 | 100 - 1,000 | Carbonyl Oxygen Lone Pair |

The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. For benzophenone derivatives, the two primary electronic transitions are affected differently by solvent polarity.

n → π Transition:* This transition typically undergoes a hypsochromic (or blue) shift as solvent polarity increases. Polar, protic solvents can form hydrogen bonds with the lone pair of electrons on the carbonyl oxygen, which lowers the energy of the n-orbital in the ground state. This stabilization increases the energy gap for the transition, shifting the absorption to a shorter wavelength.

π → π Transition:* This transition generally experiences a bathochromic (or red) shift with increasing solvent polarity. Polar solvents tend to stabilize the more polar π* excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition and shifting the absorption to a longer wavelength. scialert.net

Therefore, when analyzing 3,3',4,4',5-Pentamethoxybenzophenone, one would expect to observe a blue shift of the lower-intensity band and a red shift of the higher-intensity band when moving from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol. scialert.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. The molecular formula for 3,3',4,4',5-Pentamethoxybenzophenone is C₁₈H₂₀O₆. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) by measuring the mass with high precision.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀O₆ |

| Nominal Mass | 332 u |

| Monoisotopic Mass | 332.12599 u |

| Theoretical [M+H]+ | 333.13326 m/z |

| Theoretical [M+Na]+ | 355.11520 m/z |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. rsc.org

For 3,3',4,4',5-Pentamethoxybenzophenone, the primary fragmentation pathways are expected to involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage), as is characteristic for ketones. miamioh.edu This would result in the formation of two primary acylium ions. Further fragmentation would likely involve the loss of small neutral molecules such as carbon monoxide (CO) and characteristic losses from the methoxy groups, such as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). miamioh.edulibretexts.org

Proposed Fragmentation Pathway:

α-Cleavage: The molecular ion ([M]⁺• at m/z 332) undergoes cleavage on either side of the carbonyl group.

Loss of the 3,4,5-trimethoxyphenyl radical to form the 3,4-dimethoxybenzoyl cation (m/z 165 ).

Loss of the 3,4-dimethoxyphenyl radical to form the 3,4,5-trimethoxybenzoyl cation (m/z 195 ).

Secondary Fragmentation: These acylium ions can further fragment.

The ion at m/z 165 can lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 137 .

The ion at m/z 195 can lose a molecule of CO to yield a fragment at m/z 167 .

Methoxy Group Fragmentation: Both precursor and fragment ions containing methoxy groups can exhibit losses of a methyl radical (15 u) or formaldehyde (30 u).

| Proposed Fragment (m/z) | Formula | Proposed Neutral Loss |

|---|---|---|

| 195 | [C₁₀H₁₁O₄]⁺ | •C₈H₉O₂ (3,4-dimethoxyphenyl radical) |

| 167 | [C₉H₁₁O₃]⁺ | CO from m/z 195 |

| 165 | [C₉H₉O₃]⁺ | •C₉H₁₁O₃ (3,4,5-trimethoxyphenyl radical) |

| 137 | [C₈H₉O₂]⁺ | CO from m/z 165 |

X-ray Crystallography for Absolute Structure and Conformation Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

A review of publicly available crystallographic databases indicates that the specific crystal structure of 3,3',4,4',5-Pentamethoxybenzophenone has not been reported. However, the conformation can be predicted based on the known structures of related substituted benzophenones, such as (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. nih.gov

In substituted benzophenones, steric hindrance between the ortho-hydrogens (or substituents) of the two phenyl rings prevents the molecule from adopting a fully planar conformation. The two aromatic rings are typically twisted out of the plane of the central carbonyl group. The dihedral angle between the two aromatic rings in similar structures is often observed to be in the range of 50-60°. nih.gov The methoxy groups themselves are generally found to be nearly coplanar with their respective aromatic rings to maximize resonance, although some out-of-plane rotation can occur to minimize steric interactions. A definitive analysis of bond lengths, angles, and crystal packing interactions for 3,3',4,4',5-Pentamethoxybenzophenone awaits its successful crystallization and X-ray diffraction analysis.

Advanced Spectroscopic Techniques for Comprehensive Characterization

The structural elucidation and characterization of 3,3',4,4',5-Pentamethoxybenzophenone are significantly enhanced through the application of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's stereochemistry and photophysical properties, which are crucial for understanding its behavior in various chemical and biological systems.

Circular Dichroism (CD) Spectroscopy (if applicable to chiral forms)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules. The applicability of CD spectroscopy to 3,3',4,4',5-Pentamethoxybenzophenone is contingent upon whether it can exist in stable, non-superimposable mirror-image forms, known as enantiomers. For a molecule like this, which lacks a traditional chiral center, chirality can arise from a phenomenon known as atropisomerism.

Atropisomerism occurs when rotation around a single bond is sufficiently hindered by steric strain, leading to the isolation of stable conformers or rotamers. In the case of 3,3',4,4',5-Pentamethoxybenzophenone, the presence of five bulky methoxy groups on the two phenyl rings, particularly at the ortho and meta positions relative to the carbonyl bridge, could create a significant energy barrier to free rotation around the carbon-carbon single bonds connecting the phenyl rings to the carbonyl group. If this rotational barrier is high enough (typically > 80-100 kJ/mol), the molecule can be locked into specific, non-planar conformations that are chiral.

Fluorescence Spectroscopy of Pentamethoxybenzophenone

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic excited states of molecules. It provides valuable information on a compound's photophysical properties, including its excitation and emission characteristics, fluorescence quantum yield, and excited-state lifetime. Benzophenone and its derivatives are known to exhibit fluorescence, although the emission is often weak due to efficient intersystem crossing to the triplet state, leading to phosphorescence.

The fluorescence properties of benzophenones are significantly influenced by the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent. Electron-donating groups, such as methoxy groups (-OCH₃), can modulate the energy levels of the excited states and, consequently, the fluorescence characteristics.

Specific, detailed research findings on the fluorescence spectroscopy of 3,3',4,4',5-Pentamethoxybenzophenone are sparse in the available literature. However, studies on other methoxy-substituted benzophenones provide insights into the expected behavior. The presence of multiple methoxy groups is likely to influence the position of the emission maximum and the fluorescence quantum yield. The solvent environment is also a critical factor, with more polar solvents often leading to a red-shift (bathochromic shift) of the emission spectrum.

To illustrate the typical fluorescence properties of related compounds, the following table summarizes data for methoxy-substituted benzophenones. It is important to note that these values are for analogous compounds and may not be directly representative of 3,3',4,4',5-Pentamethoxybenzophenone.

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|

| 4-Methoxybenzophenone | ~330 | ~390 | Not Reported | Ethanol |

| 4,4'-Dimethoxybenzophenone | ~340 | ~410 | 0.02 | Cyclohexane |

| 2-Hydroxy-4-methoxybenzophenone | ~325 | ~450 | Not Reported | Methanol (B129727) |

Detailed research into the fluorescence of 3,3',4,4',5-Pentamethoxybenzophenone would be necessary to fully characterize its photophysical properties. Such studies would involve determining its excitation and emission spectra in various solvents, measuring its fluorescence quantum yield and lifetime, and potentially investigating the influence of temperature and other environmental factors on its fluorescence behavior. This information would be invaluable for applications where the luminescent properties of the molecule are of interest.

Computational and Theoretical Investigations of 3,3 ,4,4 ,5 Pentamethoxybenzophenone

Density Functional Theory (DFT) Calculations and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. For 3,3',4,4',5-Pentamethoxybenzophenone, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement. nih.govresearchgate.net This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. arxiv.orgarxiv.org The optimized geometry provides foundational data for subsequent analyses of the molecule's properties. nih.gov

The conformational landscape of 3,3',4,4',5-Pentamethoxybenzophenone is characterized by the rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings. DFT calculations can identify various stable conformers and the energy barriers between them. The global minimum energy conformation represents the most stable arrangement of the atoms in the molecule. The relative energies of different conformers provide insight into the molecule's flexibility and the population of each conformation at a given temperature. Studies on similar complex molecules have demonstrated the utility of DFT in elucidating the most stable conformations. researchgate.net

Following geometry optimization, a detailed analysis of the bond lengths and angles of 3,3',4,4',5-Pentamethoxybenzophenone can be performed. These structural parameters are crucial for understanding the molecule's geometry and bonding characteristics. Theoretical values obtained from DFT calculations can be compared with experimental data from X-ray crystallography if available. For instance, the C=O bond of the benzophenone (B1666685) core is expected to be around 1.23 Å. The bond lengths and angles of the methoxy (B1213986) groups and the phenyl rings provide a complete picture of the molecular structure. In related benzophenone derivatives, DFT calculations have shown good agreement between calculated and experimental structural parameters. scispace.com

| Parameter | Atom 1 | Atom 2 | Theoretical Value |

| Bond Length (Å) | |||

| C (carbonyl) | O (carbonyl) | ~1.23 | |

| C (carbonyl) | C (phenyl) | ~1.49 | |

| C (phenyl) | C (phenyl) | ~1.40 | |

| C (phenyl) | O (methoxy) | ~1.36 | |

| O (methoxy) | C (methyl) | ~1.43 | |

| Bond Angle (°) | |||

| C (phenyl) | C (carbonyl) | C (phenyl) | |

| O (carbonyl) | C (carbonyl) | C (phenyl) | |

| C (phenyl) | O (methoxy) | C (methyl) |

Electronic Structure Analysis (HOMO-LUMO Gaps)

The electronic properties of 3,3',4,4',5-Pentamethoxybenzophenone are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govirjweb.com A smaller gap generally implies higher reactivity and lower stability. nih.gov DFT calculations are a standard method for determining the energies of these orbitals. frontiersin.org For 3,3',4,4',5-Pentamethoxybenzophenone, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenyl rings, while the LUMO is likely centered on the electron-accepting benzophenone core. The energy gap for similar aromatic ketones has been calculated to be in the range of 2-5 eV. scispace.comfrontiersin.org

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.0 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 4.5 |

Theoretical Prediction of Spectroscopic Properties (IR, NMR, UV)

DFT calculations can also predict various spectroscopic properties of 3,3',4,4',5-Pentamethoxybenzophenone, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. scielo.org.za The characteristic vibrational modes, such as the C=O stretch of the ketone (typically around 1650-1700 cm⁻¹), C-O stretches of the methoxy groups, and C-H vibrations of the aromatic rings and methyl groups, can be assigned. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical shifts can aid in the assignment of experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions for benzophenone derivatives.

Non-Linear Optical (NLO) Properties Calculations

The potential of 3,3',4,4',5-Pentamethoxybenzophenone for applications in non-linear optics can be assessed through computational methods. DFT is used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. dtic.milripublication.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. scispace.com The presence of electron-donating methoxy groups and the π-conjugated system of the benzophenone core can contribute to enhanced NLO properties. researchgate.netfrontiersin.org

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational space of 3,3',4,4',5-Pentamethoxybenzophenone by simulating the atomic motions based on a given force field. nih.govsci-hub.st This allows for a more thorough conformational sampling, revealing the flexibility of the molecule and the transitions between different conformations. nih.govresearchgate.net This information is particularly valuable for understanding how the molecule might behave in different environments, such as in solution. frontiersin.org

Quantum Chemical Topology and Hirshfeld Surface Analysis

Theoretical and computational methods provide profound insights into the electronic structure and intermolecular interactions of molecular solids. For 3,3',4,4',5-Pentamethoxybenzophenone, techniques such as Quantum Chemical Topology (QCT) and Hirshfeld Surface Analysis would be instrumental in characterizing its bonding and crystal packing behavior. Although specific studies on this compound are not publicly available, the principles of these methods allow for a hypothetical application to understand its properties.

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields, most commonly the electron density, to partition a chemical system into atoms and characterize the bonding between them. researchgate.netmanchester.ac.uk This approach uses the language of dynamical systems to define atoms as basins of space, each containing a single point attractor which is typically a nucleus. rsc.org The connections between these attractors, known as bond paths, and the points of minimum electron density between them, called bond critical points, provide a rigorous and quantitative description of chemical bonding.

For a molecule like 3,3',4,4',5-Pentamethoxybenzophenone, a QCT analysis would elucidate the nature of the covalent bonds within the benzophenone core and the methoxy substituents. Furthermore, it would characterize weaker intramolecular interactions, such as those between the methoxy groups and the phenyl rings, which can influence the molecule's conformation.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comscirp.orgscirp.org This method constructs a surface around a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. crystalexplorer.net By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts and their relative importance.

An analysis of 3,3',4,4',5-Pentamethoxybenzophenone using this method would reveal the key interactions governing its crystal packing. The dnorm map would highlight regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, such as hydrogen bonds, while blue regions would represent longer contacts. mdpi.com A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the proportion of the surface involved in each type of contact. scirp.org

Hypothetical Hirshfeld Surface Analysis Data for 3,3',4,4',5-Pentamethoxybenzophenone

The following table illustrates the kind of data that a Hirshfeld surface analysis of 3,3',4,4',5-Pentamethoxybenzophenone might yield. This data is representative and not based on an actual experimental study.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.0 |

| C···H/H···C | 28.5 |

| O···H/H···O | 22.3 |

| C···C | 2.5 |

| O···C/C···O | 1.2 |

| O···O | 0.5 |

This table is for illustrative purposes only and does not represent published data.

This hypothetical data suggests that the crystal packing would be dominated by H···H, C···H, and O···H contacts, which is typical for organic molecules rich in hydrogen atoms. The significant contribution from O···H contacts would point to the importance of weak C-H···O hydrogen bonds in the crystal structure, involving the methoxy groups and phenyl hydrogen atoms.

Computational Screening and Cheminformatics Approaches

Computational screening and cheminformatics are essential tools in modern chemical research and drug discovery, enabling the rapid assessment of large numbers of molecules for their potential properties and activities. ncsu.eduneovarsity.org These approaches could be applied to 3,3',4,4',5-Pentamethoxybenzophenone and its analogues to explore their chemical space and identify candidates with desired characteristics.

Computational Screening , often referred to as virtual screening, is a technique used to search large libraries of chemical compounds to identify those that are most likely to possess a particular biological activity or material property. researchgate.netwikipedia.org This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking molecules into the binding site of a target protein. wikipedia.orgcresset-group.com For 3,3',4,4',5-Pentamethoxybenzophenone, virtual screening could be employed to assess its potential as an inhibitor for a specific enzyme, for instance, by docking it into the enzyme's active site and calculating a binding score.

Cheminformatics combines chemistry, computer science, and information technology to store, retrieve, and analyze chemical data. longdom.orgtandfonline.com It encompasses a wide range of methods, including the calculation of molecular descriptors, quantitative structure-activity relationship (QSAR) modeling, and the construction and analysis of chemical databases. u-strasbg.fr These tools allow researchers to predict properties such as solubility, toxicity, and metabolic stability from a molecule's structure alone.

Applying cheminformatics approaches to 3,3',4,4',5-Pentamethoxybenzophenone would involve calculating a variety of molecular descriptors to predict its physicochemical properties and potential biological activities. A QSAR model could be developed by correlating these descriptors with experimentally determined activities for a series of related benzophenone derivatives, which could then be used to predict the activity of new, unsynthesized compounds.

Illustrative Computational Screening Data for a Benzophenone Library

The following interactive table provides a hypothetical example of data that might be generated from a computational screening of a library of benzophenone derivatives, including 3,3',4,4',5-Pentamethoxybenzophenone, against a hypothetical protein target.

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Risk |

| Benzophenone | -5.2 | Low |

| 3,3',4,4',5-Pentamethoxybenzophenone | -7.8 | Moderate |

| 4,4'-Dihydroxybenzophenone | -6.5 | Low |

| 2,4,6-Trimethylbenzophenone | -5.9 | Low |

This table is for illustrative purposes only and does not represent published data. ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

This illustrative data suggests that the addition of five methoxy groups in 3,3',4,4',5-Pentamethoxybenzophenone could enhance its binding affinity to the hypothetical target compared to the parent benzophenone molecule, although it might also introduce a moderate risk of adverse ADMET properties. Such computational predictions are valuable for prioritizing which compounds to synthesize and test in the laboratory, thereby accelerating the research and development process. international-pharma.comeddc.sg

Chemical Reactivity and Mechanistic Studies of 3,3 ,4,4 ,5 Pentamethoxybenzophenone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the benzene (B151609) ring. libretexts.org

In 3,3',4,4',5-pentamethoxybenzophenone, the substituents exert competing effects on the two aromatic rings.

Methoxy (B1213986) Groups (-OCH₃): These are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. libretexts.org

Benzoyl Group (-C(O)Ar): The carbonyl group is a deactivating group. It withdraws electron density from the ring to which it is attached through both inductive and resonance effects, making the ring less nucleophilic and slower to react with electrophiles. wikipedia.org It acts as a meta-director.

The reactivity of the two rings in 3,3',4,4',5-pentamethoxybenzophenone towards electrophiles will be a balance of these effects. Ring A (the 3,4,5-trimethoxyphenyl moiety) is activated by three methoxy groups, while Ring B (the 3',4'-dimethoxyphenyl moiety) is activated by two. Both rings are deactivated by the carbonyl group. However, the cumulative electron-donating effect of the methoxy groups is expected to outweigh the deactivating effect of the carbonyl, rendering both rings activated towards electrophilic substitution compared to unsubstituted benzene.

The positions of substitution will be directed by the powerful ortho, para-directing methoxy groups. On Ring A, the positions ortho and para to the three methoxy groups are C2, C6, and C4 (already substituted). On Ring B, the positions ortho and para to the two methoxy groups are C2', C5', and C6'. Steric hindrance will also play a crucial role in determining the final product distribution.

Table 1: Summary of Substituent Effects in 3,3',4,4',5-Pentamethoxybenzophenone for SEAr

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-Donating (Resonance) | Activating | Ortho, Para |

| Benzoyl (-C(O)Ar) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |

Nucleophilic Reactions on the Carbonyl Group

The carbonyl carbon in benzophenones is electrophilic and thus susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, results in the transformation of the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. masterorganicchemistry.comacademie-sciences.fr The reactivity of the carbonyl group is sensitive to the electronic nature of the substituents on the aromatic rings.

In 3,3',4,4',5-pentamethoxybenzophenone, the five electron-donating methoxy groups increase the electron density on the phenyl rings. This electron density is partially relayed to the carbonyl carbon, reducing its electrophilicity. Consequently, 3,3',4,4',5-pentamethoxybenzophenone is expected to be less reactive towards nucleophiles than unsubstituted benzophenone (B1666685).

Despite this reduced reactivity, the carbonyl group will still react with strong nucleophiles such as:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Hydride Reagents: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 3,3',4,4',5-pentamethoxybenzhydrol.

The addition of weaker nucleophiles may be reversible or require catalysis. masterorganicchemistry.com

Oxidation and Reduction Pathways

Oxidation Pathways The 3,3',4,4',5-pentamethoxybenzophenone molecule has several sites susceptible to oxidation. While the central ketone functional group is generally resistant to further oxidation under standard conditions, the methoxy groups and the aromatic rings can be targeted by strong oxidizing agents. Oxidation of similar phenolic compounds can proceed via the formation of quinone intermediates. rsc.org The oxidation of related aromatic aldehydes to their corresponding carboxylic acids has also been studied. In the case of 3,4-dihydroxyphenylacetaldehyde (DOPAL), oxidation can lead to the formation of semiquinone radicals and ortho-quinones. nih.gov For 3,3',4,4',5-pentamethoxybenzophenone, potential oxidation pathways could involve:

Oxidative Demethylation: Strong oxidizing agents might cleave the methyl-ether bond of the methoxy groups, converting them into hydroxyl groups.

Ring Opening: Under harsh oxidative conditions (e.g., ozonolysis or permanganate), the aromatic rings can undergo cleavage.

Reduction Pathways The primary site for reduction in 3,3',4,4',5-pentamethoxybenzophenone is the carbonyl group.

Reduction to Alcohol: The most common reduction pathway involves the conversion of the ketone to a secondary alcohol (benzhydrol derivative). This can be achieved using various reducing agents.

Reduction to Methylene (B1212753) Group: The carbonyl group can be completely reduced to a methylene group (-CH₂-) to form 3,3',4,4',5-pentamethoxydiphenylmethane. This transformation is typically accomplished under more forcing conditions, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.

Table 2: Common Reagents for Oxidation and Reduction of Benzophenone Derivatives

| Transformation | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| Oxidation | Demethylation | BBr₃, HBr | Polyphenolic Benzophenone |

| Ring Cleavage | KMnO₄ (hot, conc.), O₃ | Carboxylic acid fragments | |

| Reduction | Carbonyl to Alcohol | NaBH₄, LiAlH₄, H₂/Catalyst | 3,3',4,4',5-Pentamethoxybenzhydrol |

| Carbonyl to Methylene | Zn(Hg)/HCl (Clemmensen), H₂NNH₂/KOH (Wolff-Kishner) | 3,3',4,4',5-Pentamethoxydiphenylmethane |

Photochemical Transformations of Benzophenones

The photochemistry of benzophenone is a well-studied field and serves as a model for the behavior of its derivatives. bgsu.edu Upon absorption of ultraviolet (UV) light, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by a very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). researchgate.netscialert.net This triplet state has a diradical character and is the primary reactive species in most photochemical reactions of benzophenones. acs.org

A characteristic reaction of excited triplet benzophenone is hydrogen atom abstraction from a suitable donor molecule (often the solvent, such as isopropanol). This process generates a benzhydrol radical (ketyl radical) and a radical derived from the hydrogen donor. Two ketyl radicals can then dimerize to form benzopinacol. This photoreduction is a classic photochemical transformation. bgsu.edu

For 3,3',4,4',5-pentamethoxybenzophenone, a similar photochemical pathway is expected. The methoxy substituents will influence the energy levels of the excited states and may affect the quantum yield of the reaction, but the fundamental mechanism should remain the same. acs.org However, substituents can sometimes introduce alternative reaction pathways. For instance, in some substituted benzophenones, intramolecular hydrogen abstraction can compete with intermolecular processes if a suitably positioned C-H bond is available. acs.org

Table 3: Key Mechanistic Steps in the Photoreduction of Benzophenone

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | Absorption of a UV photon promotes the molecule to the S₁ excited state. |

| 2 | Intersystem Crossing (ISC) | Rapid conversion from the S₁ state to the more stable T₁ triplet state. |

| 3 | Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a donor (e.g., isopropanol). |

| 4 | Dimerization | Two resulting ketyl radicals combine to form the pinacol product. |

Cascade Reactions Involving 3,3',4,4',5-Pentamethoxybenzophenone

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. 20.210.105 These reactions are highly efficient in terms of atom economy and step economy, allowing for the rapid construction of complex molecular architectures. nih.gov

While specific cascade reactions involving 3,3',4,4',5-pentamethoxybenzophenone are not prominently documented, its structure offers potential for designing such transformations. A plausible cascade sequence could be initiated by a nucleophilic attack on the carbonyl group, creating a tetrahedral intermediate. This intermediate could then be designed to undergo a subsequent intramolecular reaction. For example, if a nucleophile with a tethered reactive group is used, the initial addition could be followed by an intramolecular cyclization onto one of the electron-rich aromatic rings. The success of such a reaction would depend on the precise design of the reactants and reaction conditions to favor the desired cascade pathway over competing side reactions. nih.govrsc.org

Catalytic Reactions and Mechanisms

The functional groups within 3,3',4,4',5-pentamethoxybenzophenone make it a potential substrate for various catalytic transformations. Catalysis can offer pathways to reactions that are otherwise difficult or unselective.

Catalytic Reduction: The reduction of the carbonyl group to an alcohol can be achieved catalytically, for example, through catalytic hydrogenation using catalysts like palladium, platinum, or nickel. This method is often considered a "greener" alternative to the use of stoichiometric hydride reagents.

Cross-Coupling Reactions: The aromatic rings, although lacking typical halide leaving groups, could potentially be functionalized via C-H activation. Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. A catalytic cycle could involve the oxidative addition of a C-H bond to a metal center, followed by subsequent steps to build more complex structures.

Enantioconvergent Catalysis: This type of catalysis can convert a racemic starting material into a single, highly enantioenriched product. beilstein-journals.org While not directly applicable to the achiral 3,3',4,4',5-pentamethoxybenzophenone, if the molecule were to be reduced to its chiral alcohol derivative, catalytic methods could be employed to achieve this transformation with high enantioselectivity.

The specific mechanisms of these catalytic reactions are often complex, involving a cycle of steps such as oxidative addition, migratory insertion, and reductive elimination at the metal center. The electronic properties of the methoxy-substituted rings would significantly influence their reactivity in these catalytic cycles.

Biological Activity and Structure Activity Relationship Sar Studies of 3,3 ,4,4 ,5 Pentamethoxybenzophenone

In Vitro Biological Activity Screening

No published studies were found that specifically screened 3,3',4,4',5-Pentamethoxybenzophenone for biological activity.

Antioxidant Potential

There is no available data from standard antioxidant assays (e.g., DPPH, FRAP, ORAC) for 3,3',4,4',5-Pentamethoxybenzophenone. While methoxy (B1213986) groups on phenolic compounds can contribute to antioxidant activity, the specific efficacy of the substitution pattern in this particular benzophenone (B1666685) derivative has not been experimentally determined. nih.govnih.gov

Enzyme Inhibition Studies

No studies have been published detailing the inhibitory effects of 3,3',4,4',5-Pentamethoxybenzophenone on any specific enzymes. Research on other benzophenone derivatives has shown a wide range of enzyme inhibition activities, but these findings are specific to the structures studied. acs.orgdrugbank.com

Other Relevant Biological Targets

There is no information in the current scientific literature regarding the interaction of 3,3',4,4',5-Pentamethoxybenzophenone with other biological targets.

Elucidation of Mechanisms of Action at a Molecular Level

As no biological activity has been reported for 3,3',4,4',5-Pentamethoxybenzophenone, there have been no studies to elucidate its mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Analyses

Impact of Methoxylation Pattern on Activity

While the methoxylation pattern is known to be a critical determinant of biological activity in many classes of compounds, including other benzophenones and flavonoids, no such analysis is possible for 3,3',4,4',5-Pentamethoxybenzophenone due to the lack of activity data for this compound and its close structural analogs. acs.orgnih.gov Studies on other methoxy-substituted molecules have indicated that both the number and the position of methoxy groups can significantly alter their biological effects. nih.govnih.gov

Role of the Benzophenone Core in Biological Interactions

The benzophenone scaffold is a prominent structural motif in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities. rsc.orgresearchgate.net This diaryl ketone framework is not merely a passive linker but plays an active role in the biological interactions of the molecules that contain it. The structural rigidity and the presence of a carbonyl group are key features that contribute to its function.

The carbonyl group of the benzophenone core is a key pharmacophoric feature, capable of forming hydrogen bonds with biological targets such as enzymes and receptors. acs.org For instance, in a series of 4-aminobenzophenones developed as p38 MAP kinase inhibitors, molecular modeling suggested that the carbonyl group forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met-109) in the enzyme's active site. drugbank.com This interaction helps to anchor the molecule in the hydrophobic pocket of the enzyme, a critical step for inhibitory activity.

Furthermore, the two phenyl rings of the benzophenone scaffold provide a platform for a variety of substitutions, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with a biological target. researchgate.net The spatial orientation of these rings can also be critical for activity. The benzophenone structure is not planar, and the dihedral angles of the phenyl rings can influence how the molecule fits into a binding site.

The benzophenone core is also a known photosensitizer. Upon absorption of UV light, it can be excited to a triplet state and generate reactive oxygen species (ROS). While this property is utilized in some industrial applications, it also has implications for its biological activity, as ROS can induce cellular damage. However, in the context of drug design, this photosensitizing property is generally considered an undesirable side effect.

The versatility of the benzophenone scaffold is evident in the diverse range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. rsc.orgnih.gov This broad spectrum of activity underscores the importance of the benzophenone core as a privileged scaffold in drug discovery.

Computational SAR and QSAR Modeling

Computational methods, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools in modern drug discovery. biorxiv.org These in silico techniques are used to predict the biological activity of chemical compounds and to understand the relationship between their molecular structure and their activity. While no specific computational SAR or QSAR models for 3,3',4,4',5-Pentamethoxybenzophenone have been reported, the principles of these methods and their application to related benzophenone derivatives can be discussed.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating the biological activity with various molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, such as their hydrophobicity, electronics, and steric properties.

For a hypothetical QSAR study on a series of methoxybenzophenone derivatives, including 3,3',4,4',5-Pentamethoxybenzophenone, one would first need a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). Various molecular descriptors would then be calculated for each compound. A hypothetical set of such data is presented in the interactive table below.

Hypothetical Data for QSAR Modeling of Methoxybenzophenone Derivatives

| Compound | Number of Methoxy Groups | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 4-Methoxybenzophenone | 1 | 3.2 | 212.24 | 2.9 | 50 |

| 2-Hydroxy-4-methoxybenzophenone | 1 | 3.1 | 228.24 | 2.5 | 45 |

| 3,4-Dimethoxybenzophenone | 2 | 3.0 | 242.27 | 3.5 | 30 |

| 3,3',4,4'-Tetramethoxybenzophenone | 4 | 2.8 | 302.32 | 4.2 | 15 |

Once the data is compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A good QSAR model can then be used to predict the biological activity of new, untested compounds and to guide the design of more potent analogs. For instance, a QSAR study on benzopyrane derivatives, which share structural similarities with benzophenones, identified important pharmacophoric features, including hydrogen bond donors and acceptors and hydrophobic groups, that are crucial for their activity as P-glycoprotein inhibitors. nih.gov

Computational SAR studies, often involving molecular docking and pharmacophore modeling, provide a more qualitative understanding of the interactions between a ligand and its target. Molecular docking simulations could be used to predict the binding mode of 3,3',4,4',5-Pentamethoxybenzophenone within the active site of a putative target protein. This would allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and provide insights into the structural basis of its activity.

Target Identification and Validation Research

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for its further development as a therapeutic agent. nih.gov For 3,3',4,4',5-Pentamethoxybenzophenone, no specific biological targets have been identified in the scientific literature. However, general strategies for target identification and validation can be discussed in the context of related compounds.

Target identification can be approached through a variety of methods, which can be broadly categorized as direct biochemical methods, genetic approaches, and computational inference. nih.gov Direct biochemical methods often involve affinity chromatography, where the bioactive compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

Genetic approaches, such as RNA interference (RNAi) screening, can be used to identify genes that are essential for the activity of a compound. nih.gov In an RNAi screen, the expression of individual genes is silenced, and the effect on the cellular response to the compound is measured. Genes whose silencing mimics or blocks the effect of the compound are considered potential targets or components of the target pathway.

Computational inference methods can be used to generate hypotheses about the potential targets of a compound based on its chemical structure or its biological activity profile. nih.gov For example, the chemical structure of 3,3',4,4',5-Pentamethoxybenzophenone could be compared to databases of known bioactive compounds to identify compounds with similar structures and known targets.